1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one chemical properties
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one chemical properties
<An In-depth Technical Guide to 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, a trisubstituted thiazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The thiazole ring system is a well-established "privileged scaffold," frequently found in FDA-approved drugs and biologically active compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide delves into the core chemical properties, synthesis, reactivity, and potential applications of this specific molecule, offering field-proven insights for professionals in drug discovery and development. We will explore its physicochemical characteristics, spectroscopic signature, and established synthetic routes, with a focus on the causality behind experimental choices.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundational step for all subsequent research and development. 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is a solid, crystalline compound.[3] Its core structure consists of a central 1,3-thiazole ring substituted at positions 2, 4, and 5 with a phenyl group, a methyl group, and an acetyl group, respectively.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | PubChem[4] |
| CAS Number | 7520-94-7 | ChemicalBook, Biosynth[5] |
| Molecular Formula | C₁₂H₁₁NOS | PubChem[4] |
| Molecular Weight | 217.29 g/mol | Biosynth |
| InChI Key | RXSKZUOBXJWMHY-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C | Biosynth |
Physicochemical and Spectroscopic Profile
Understanding the physicochemical and spectroscopic properties is critical for predicting a compound's behavior in both chemical reactions and biological systems. These parameters influence everything from solubility and formulation to reaction kinetics and structural confirmation.
Physicochemical Properties
The properties listed below are crucial for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 2: Physicochemical Data
| Property | Value | Notes & Significance |
|---|---|---|
| Melting Point | 66 °C | Indicates the compound is a solid at room temperature and provides a measure of purity. |
| Calculated LogP | 2.6 | The octanol-water partition coefficient suggests good lipid solubility, a key factor for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | This value is within the desirable range for oral bioavailability, suggesting it can cross biological membranes.[4] |
| Solubility | 13.9 µg/mL (in buffer at pH 7.4) | Limited aqueous solubility is a common characteristic for such aromatic structures and a key consideration for formulation.[4] |
| pKa (Conjugate Acid) | ~2.5 | Thiazoles are significantly less basic than imidazoles, with the ring nitrogen being the primary site of protonation.[6] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural fingerprint of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the methyl protons (a singlet around 2.5 ppm), the acetyl protons (another singlet likely downfield), and the aromatic protons of the phenyl ring (multiplets in the 7-8 ppm region). The specific chemical shifts provide confirmation of the electronic environment of each proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for each of the 12 carbons in the molecule, including the carbonyl carbon of the acetyl group (typically >190 ppm), the carbons of the thiazole and phenyl rings, and the two methyl carbons.
-
Mass Spectrometry (MS): The exact mass would be 217.0561, corresponding to the molecular formula C₁₂H₁₁NOS.[4] Fragmentation patterns would likely show cleavage of the acetyl group and fragmentation of the thiazole ring, which can be used for structural elucidation.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the ketone, C=N and C=C stretching frequencies for the thiazole and phenyl rings, and C-H stretching for the aromatic and methyl groups.
Synthesis and Manufacturing
The most common and efficient method for constructing the 2,4,5-trisubstituted thiazole core of this molecule is the Hantzsch Thiazole Synthesis .[7][8][9] This robust reaction has been a cornerstone of heterocyclic chemistry since its discovery in 1887.[8]
Retrosynthetic Analysis & Mechanistic Insight
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[8][9][10] For the target molecule, the logical disconnection points are the C-S and C-N bonds within the thiazole ring.
This leads to two primary starting materials:
-
Thiobenzamide (a thioamide)
-
3-Chloro-2,4-pentanedione (an α-haloketone)
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being an excellent nucleophile, attacks the carbon bearing the halogen in an Sₙ2 reaction.[7][11]
-
Tautomerization & Cyclization: Following the initial attack, an intermediate is formed which then undergoes tautomerization. Subsequently, an intramolecular nucleophilic attack by the nitrogen atom on the ketone's carbonyl carbon forms the five-membered ring.[11]
-
Dehydration: The final step is a dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.
Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a generalized, yet detailed, protocol for the synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one.
Materials:
-
Thiobenzamide
-
3-Chloro-2,4-pentanedione
-
Ethanol (or other suitable solvent like methanol)
-
Sodium Bicarbonate or Sodium Carbonate solution (for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve an equimolar amount of thiobenzamide in ethanol.
-
Reagent Addition: Slowly add one equivalent of 3-chloro-2,4-pentanedione to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate to neutralize any generated HCl.[7]
-
Precipitation: The product, being poorly soluble in water, will often precipitate out as a solid.[7]
-
Filtration & Purification: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Hantzsch synthesis for the target molecule.
Caption: Hantzsch synthesis workflow for the target compound.
Applications in Medicinal Chemistry and Drug Discovery
The 2,4,5-trisubstituted thiazole scaffold is a cornerstone in modern drug discovery, exhibiting a vast array of biological activities.[2] This is attributed to the thiazole ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.
The Thiazole Core: A Privileged Scaffold
Thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including:
-
Anticancer: Compounds containing this core have shown activity against various cancer cell lines.[1][2][12]
-
Antimicrobial: The scaffold is present in numerous antibacterial and antifungal agents.[1][12][13]
-
Anti-inflammatory: Thiazole derivatives have been investigated as potent anti-inflammatory agents.[1][12]
-
Antiviral: The ring system is a component of molecules with antiviral properties, including against HIV.[1][9]
The specific compound, 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, serves as a versatile building block. The acetyl group at the 5-position is a key functional handle for further chemical modification. For instance, it can undergo condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which are themselves a well-known class of bioactive molecules.[14] It can also be reduced to an alcohol, providing another point for derivatization.[15]
Structure-Activity Relationship (SAR) Logic
The structure of this molecule provides three key positions for modification to explore structure-activity relationships in a drug discovery program.
Caption: Key modification points for SAR studies.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are mandatory.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4]
-
Recommended PPE: Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one is a valuable chemical entity, underpinned by the robust and versatile Hantzsch synthesis. Its trisubstituted thiazole core represents a privileged scaffold in medicinal chemistry, offering multiple avenues for derivatization in the pursuit of novel therapeutic agents. The physicochemical and spectroscopic properties outlined in this guide provide the foundational knowledge required for its effective use in research and development. A thorough understanding of its synthesis, reactivity, and safety profile is essential for any scientist working with this promising compound.
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